(E/Z)-Elafibranor

PBC cholestasis network meta-analysis

Elafibranor (GFT505) is supplied as a well-characterized (E/Z)-isomeric mixture—a critical quality attribute for experimental reproducibility in PPARα/δ dual agonism research. Unlike PPARγ agonists (pioglitazone) or selective PPARδ modulators (seladelpar), Elafibranor delivers a unique EC50 ratio (PPARα: 45 nM, PPARδ: 175 nM) producing distinct metabolic signatures without edema or weight-gain artifacts. Supported by the Phase 3 ELATIVE trial (51% biochemical response rate) and direct comparative evidence showing a 13-fold higher odds of cholestasis response versus seladelpar, it is the validated benchmark for PBC, NASH, and metabolic disease research. Researchers investigating active metabolite GFT1007 pharmacology (EC50 = 14 nM at PPARα) should specify isomer ratio requirements with their order for batch-to-batch consistency.

Molecular Formula C22H24O4S
Molecular Weight 384.5 g/mol
CAS No. 923978-27-2
Cat. No. B1671153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Elafibranor
CAS923978-27-2
Synonyms2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid
elafibranor
GFT505
Molecular FormulaC22H24O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
InChIInChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
InChIKeyAFLFKFHDSCQHOL-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elafibranor (CAS 923978-27-2) Supplier Information: A Dual PPARα/δ Agonist for Metabolic and Hepatic Research


Elafibranor (also known as GFT505) is a synthetic small molecule with the molecular formula C22H24O4S and a molecular weight of 384.49 g/mol [1]. It functions as a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), with reported half-maximal effective concentration (EC50) values of approximately 45 nM and 175 nM, respectively . This compound is not a single-isomer entity but is specified as an (E/Z)-mixture, a critical quality attribute for procurement and experimental reproducibility. Elafibranor has been extensively characterized in preclinical models and clinical trials for its lipid-modifying, insulin-sensitizing, and anti-inflammatory properties, making it a key research tool for studying non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [2].

Why Elafibranor (923978-27-2) Cannot Be Replaced by Other PPAR Agonists in Experimental Workflows


Generic substitution of Elafibranor with other PPAR agonists is scientifically invalid due to its unique dual-target engagement profile (PPARα/δ) and distinct binding kinetics, which differ fundamentally from PPARγ-selective agonists (e.g., pioglitazone), PPARδ-selective agonists (e.g., seladelpar), and pan-PPAR agonists (e.g., lanifibranor) [1]. Elafibranor's specific EC50 ratio for PPARα versus PPARδ (45 nM vs. 175 nM) results in a distinct transcriptional and metabolic signature that is not replicated by other compounds . Crucially, the (E/Z)-isomeric composition of the supplied material can directly impact its biological activity, as the active metabolite GFT1007 exhibits a different potency profile (EC50 PPARα = 14 nM) compared to the parent compound [2]. Therefore, using a different PPAR modulator—even one with overlapping targets—introduces a confounding variable that compromises the validity and reproducibility of data in metabolic, hepatic, and cardiovascular research models.

Quantitative Differentiation of Elafibranor (923978-27-2) Against Key Comparators in PBC and NASH Research


Comparative Efficacy in Primary Biliary Cholangitis (PBC): Elafibranor vs. Seladelpar

A Bayesian network meta-analysis (NMA) directly comparing Elafibranor to Seladelpar, a selective PPARδ agonist, in patients with PBC and inadequate response to ursodeoxycholic acid (UDCA) revealed a significant advantage for Elafibranor. The analysis, which aligned patient-level data from the ELATIVE trial (Elafibranor) with inclusion criteria from the RESPONSE trial (Seladelpar), found that Elafibranor demonstrated significantly greater odds of achieving the primary cholestasis response composite endpoint at Week 52 [1].

PBC cholestasis network meta-analysis

Comparative Safety Profile: Absence of PPARγ-Associated Adverse Effects in Elafibranor

Unlike PPARγ agonists such as pioglitazone, which are associated with adverse effects including fluid retention, edema, and weight gain, Elafibranor does not exhibit these off-target effects due to its selective PPARα/δ agonist profile. Data from clinical trials confirm that Elafibranor's safety profile is satisfactory with no indication of PPARγ agonist effects [1]. This is a critical differentiator when selecting a research compound for long-term metabolic studies.

PPARγ safety edema weight gain

Differential PPARα/δ Selectivity Profile: Elafibranor vs. Seladelpar vs. Lanifibranor

A comprehensive in vitro study using COS-7 cells co-transfected with human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs) quantitatively mapped the transactivation profiles of five PPAR ligands [1]. Elafibranor demonstrated a unique activation signature: it is a potent dual PPARα/δ agonist with minimal PPARγ activation. This contrasts with Seladelpar, which is a selective PPARδ agonist, and Lanifibranor, a pan-PPAR agonist (α/δ/γ) [1]. This differential selectivity is fundamental to their distinct biological effects.

PPAR selectivity transactivation EC50 NASH

Clinical Efficacy in PBC: Elafibranor Phase 3 ELATIVE Trial vs. Placebo

In the pivotal Phase 3 ELATIVE trial, Elafibranor demonstrated a robust and statistically significant improvement over placebo in patients with PBC who had an inadequate response or intolerance to UDCA. The primary composite endpoint, a key measure of cholestasis, was met by 51% of patients in the Elafibranor arm compared to only 4% in the placebo arm [1].

PBC ELATIVE trial biochemical response Phase 3

Optimal Research Applications for Elafibranor (923978-27-2) Based on Differentiated Evidence


Primary Biliary Cholangitis (PBC) Research: Second-Line Therapy Efficacy Modeling

Elafibranor is the optimal positive control or investigational tool for PBC research models, particularly those focused on patients refractory to UDCA. Its selection is justified by the 51% biochemical response rate demonstrated in the Phase 3 ELATIVE trial [1], which provides a well-characterized and clinically validated efficacy benchmark. Furthermore, the direct comparative data showing a 13-fold higher odds of cholestasis response versus Seladelpar (median OR = 13.02) establishes Elafibranor as the more potent comparator for head-to-head studies in this indication [2].

Metabolic Disease Research Requiring Dual PPARα/δ Activation Without PPARγ Confounding

For investigations into lipid metabolism, insulin sensitivity, and NASH pathophysiology, Elafibranor is the compound of choice when the research objective requires simultaneous activation of PPARα and PPARδ. Its unique selectivity profile, which lacks significant PPARγ transactivation [3], avoids the edema and weight gain artifacts associated with PPARγ agonists like pioglitazone [4]. This enables cleaner interpretation of metabolic endpoints and allows for chronic dosing paradigms in rodent models without the confounding effects of fluid retention.

NASH and Liver Fibrosis Research: Preclinical Efficacy Benchmarking

Elafibranor serves as a validated benchmark compound for preclinical NASH studies due to its well-documented efficacy in improving liver steatosis, inflammation, and fibrosis in multiple animal models [5]. Its advancement to Phase 3 clinical testing for NASH provides researchers with a translationally relevant comparator against which novel anti-NASH candidates can be evaluated, particularly for assays measuring hepatic triglycerides, inflammatory gene expression, and histological fibrosis scores.

Structure-Activity Relationship (SAR) and Metabolite Studies for PPAR Modulation

The (E/Z)-isomeric nature of Elafibranor and its active metabolite, GFT1007 (which exhibits a 3-fold higher potency for PPARα with an EC50 of 14 nM vs. 46 nM for the parent compound), make it a valuable tool for advanced SAR and drug metabolism research [6]. Researchers can utilize high-purity Elafibranor to study the impact of isomerization on target engagement and to quantify the contribution of the metabolite GFT1007 to the overall pharmacological effect in vivo, insights critical for understanding dual prodrug/active drug pharmacology.

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